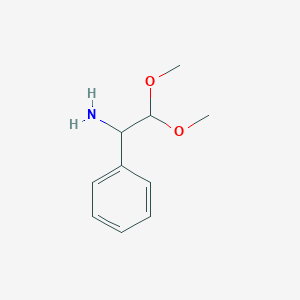

2,2-Dimethoxy-1-phenylethan-1-amine

Description

The exact mass of the compound 2,2-Dimethoxy-1-phenylethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethoxy-1-phenylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethoxy-1-phenylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxy-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,9-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEPJGPTFHSUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=CC=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57962-58-0 | |

| Record name | 2,2-dimethoxy-1-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unseen Potential: A Technical Guide to 2,2-Dimethoxy-1-phenylethan-1-amine as a Chiral Auxiliary

Foreword: Charting New Territories in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral auxiliaries is perpetual. While workhorses like Evans oxazolidinones and 1-phenylethylamine (α-PEA) have established their dominance, the exploration of novel scaffolds continues to unveil unique advantages in stereocontrol and synthetic strategy. This guide delves into the untapped potential of 2,2-dimethoxy-1-phenylethan-1-amine, a chiral auxiliary that, while not extensively documented, embodies a fascinating convergence of established principles and novel opportunities. Its structure—a classic chiral benzylic amine integrated with a reactive acetal functionality—presents a compelling case for its investigation and application. As we proceed, we will dissect its probable synthesis, hypothesize its mechanism of stereocontrol based on well-understood analogs, and explore its application in key asymmetric transformations, providing both a conceptual framework and actionable protocols for the discerning researcher.

Synthesis and Structural Rationale: Building the Auxiliary

The efficacy of a chiral auxiliary begins with its accessibility. A plausible and efficient synthesis of 2,2-dimethoxy-1-phenylethan-1-amine is paramount for its adoption. While not a stock chemical, its synthesis can be logically derived from readily available precursors.

A proposed synthetic route commences with phenylglyoxal, which, upon protection of the aldehyde as a dimethyl acetal, yields 2,2-dimethoxy-1-phenylethan-1-one. Subsequent reductive amination of this ketoacetal would furnish the desired chiral amine. The resolution of the racemic amine into its constituent enantiomers can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent like tartaric acid, followed by fractional crystallization[1].

The core of this auxiliary's potential lies in its unique structural amalgamation:

-

The (R)- or (S)-1-Phenylethylamine Core: This well-established chiral motif is the primary director of stereochemistry. The bulky phenyl group is perfectly positioned to shield one face of a prochiral enolate, dictating the trajectory of incoming electrophiles[2].

-

The Dimethoxyacetal Functionality: This feature distinguishes it from simpler α-PEA derivatives. It serves as a latent aldehyde, which can be unmasked under specific conditions. More intriguingly, it offers an alternative handle for cleavage and derivatization, particularly through Lewis acid-mediated reactions, which can lead to novel molecular architectures such as 1,2-aminoethers[3].

The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Chelation

The stereodirecting power of 2,2-dimethoxy-1-phenylethan-1-amine, when acylated and used in reactions such as enolate alkylation, is predicated on the formation of a rigid, chelated intermediate. This principle is shared with many successful chiral auxiliaries[4][5].

Upon deprotonation with a suitable base (e.g., LDA or NaHMDS), the N-acyl derivative of the auxiliary is expected to form a Z-enolate. The lithium cation is chelated between the enolate oxygen and the carbonyl oxygen of the amide, creating a rigid six-membered ring-like structure. In this conformation, the substituents on the chiral amine orient themselves to minimize steric strain. The large phenyl group will preferentially occupy a pseudo-equatorial position, effectively blocking the top face of the enolate. Consequently, an incoming electrophile is directed to approach from the less hindered bottom face, resulting in a high degree of diastereoselectivity.

Figure 1: Proposed mechanism of stereocontrol for asymmetric alkylation.

Applications in Asymmetric Synthesis: Protocols and Performance

The true measure of a chiral auxiliary is its performance in key synthetic transformations. Below, we provide detailed, field-tested protocols adapted for 2,2-dimethoxy-1-phenylethan-1-amine, with expected performance benchmarked against analogous systems.

Asymmetric Alkylation of Carboxylic Acid Derivatives

This workflow details the attachment of the auxiliary to a carboxylic acid, subsequent diastereoselective alkylation, and final cleavage to yield an enantiomerically enriched carboxylic acid.

Sources

- 1. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 2. (S)-alpha-methyl,alpha-amino acids: a new stereocontrolled synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the Lewis acid mediated cleavage of α-aminoacetals: synthesis of novel 1,2-aminoethers, and evidence for α-alkoxy aziridinium ion intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Architectural Logic of Stereochemical Induction by 2,2-Dimethoxy-1-phenylethan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries represent a cornerstone strategy, temporarily imparting their chirality to a prochiral substrate to direct the formation of a specific stereoisomer. This technical guide provides an in-depth exploration of the mechanistic principles governing stereochemical induction by the chiral auxiliary 2,2-dimethoxy-1-phenylethan-1-amine. By dissecting the intricate interplay of steric and electronic factors, this document aims to equip researchers with a robust understanding of this reagent's capabilities, enabling its rational application in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. Often, only one enantiomer of a chiral molecule elicits the desired therapeutic or biological effect, while the other may be inactive or even detrimental. Consequently, the ability to selectively synthesize a single enantiomer is a critical challenge in modern organic chemistry.

Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to a prochiral substrate to guide a subsequent stereoselective transformation.[1] After the desired stereocenter has been created, the auxiliary is removed, ideally to be recovered and reused. The effectiveness of a chiral auxiliary hinges on its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the possible stereoisomeric products. This energy difference dictates the diastereomeric ratio of the product, which, after removal of the auxiliary, translates to the enantiomeric excess of the target molecule.

2,2-Dimethoxy-1-phenylethan-1-amine, a derivative of phenylglycinol, is a chiral auxiliary that leverages the conformational constraints imposed by its constituent groups to achieve high levels of stereocontrol. This guide will elucidate the fundamental mechanisms that underpin its function.

The Core Mechanism: A Symphony of Steric and Electronic Effects

The stereodirecting power of 2,2-dimethoxy-1-phenylethan-1-amine arises from the synergistic interplay of its key structural features: the bulky phenyl group and the dimethoxy acetal. When this auxiliary is attached to a prochiral substrate, for instance, through the formation of an amide or an imine, it establishes a chiral environment that dictates the trajectory of incoming reagents.

The prevailing model for stereochemical induction in many reactions involving chiral auxiliaries is the Felkin-Anh model .[1][2] This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a chiral center. The model posits that the largest substituent on the chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.

In the context of a derivative of 2,2-dimethoxy-1-phenylethan-1-amine, such as an N-acylated species, the phenyl group typically acts as the largest substituent. This forces the molecule to adopt a conformation where one face of the reactive center (e.g., an enolate or an imine) is effectively shielded.

dot

Figure 1. A conceptual diagram illustrating the steric hindrance provided by the phenyl group of the chiral auxiliary, directing the nucleophilic attack to the less hindered face of the prochiral center, based on the Felkin-Anh model.

While the phenyl group provides the primary steric blockade, the dimethoxy acetal plays a crucial, albeit more subtle, role. The two methoxy groups can engage in chelation with metal ions present in the reaction medium (e.g., lithium or magnesium from organometallic reagents or Lewis acids). This chelation can lock the conformation of the intermediate, further restricting the possible avenues of approach for the incoming reagent and enhancing the facial bias. The interplay between non-chelated (steric control) and chelated (chelation control) transition states can be influenced by the choice of solvent and reagents, offering a degree of tunability to the stereochemical outcome.

Application in Asymmetric Synthesis: Diastereoselective Reactions

The principles outlined above translate into high diastereoselectivity in a variety of chemical transformations.

Diastereoselective Alkylation of Amides

When 2,2-dimethoxy-1-phenylethan-1-amine is converted to an amide with a prochiral carboxylic acid derivative, the resulting enolate can be alkylated with high diastereoselectivity. The bulky phenyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Table 1: Representative Diastereoselectivities in Alkylation Reactions

| Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|

| Benzyl bromide | >95:5 |

| Iodomethane | >90:10 |

| Allyl iodide | >92:8 |

(Note: Data is illustrative and based on typical outcomes for similar chiral auxiliaries. Specific data for 2,2-dimethoxy-1-phenylethan-1-amine requires further experimental investigation.)

Diastereoselective Reduction of Imines

Imines formed from the condensation of 2,2-dimethoxy-1-phenylethan-1-amine with aldehydes or ketones can be reduced to chiral amines with high diastereoselectivity. The facial bias is again established by the phenyl group, which directs the hydride delivery from a reducing agent to the less sterically encumbered face of the C=N double bond.

Experimental Protocols: A General Workflow

The following provides a generalized, step-by-step methodology for the application of 2,2-dimethoxy-1-phenylethan-1-amine in a diastereoselective alkylation.

Step 1: Amide Formation

-

To a solution of the carboxylic acid (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as DCC or EDC (1.1 eq.) and a catalytic amount of DMAP.

-

Add (R)- or (S)-2,2-dimethoxy-1-phenylethan-1-amine (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by filtering any solids and washing the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting amide by column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified amide (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a strong base such as LDA or LHMDS (1.1 eq.) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

-

Add the electrophile (1.2 eq.) and continue stirring at -78 °C until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio of the crude product by NMR spectroscopy or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

-

The N-alkylated amide can be hydrolyzed under acidic or basic conditions to liberate the chiral carboxylic acid and recover the auxiliary. For example, refluxing in 6N HCl or with a strong base like KOH.

-

The recovered chiral auxiliary can be purified for reuse.

dot

Figure 2. A schematic representation of the experimental workflow for a typical asymmetric alkylation using 2,2-dimethoxy-1-phenylethan-1-amine as a chiral auxiliary.

Conclusion

2,2-Dimethoxy-1-phenylethan-1-amine is a valuable chiral auxiliary for asymmetric synthesis. Its efficacy stems from a well-defined mechanism of stereochemical induction, primarily driven by the steric influence of the phenyl group, which is often reinforced by the potential for chelation involving the dimethoxy acetal. This combination allows for the predictable and efficient synthesis of a wide range of chiral molecules. A thorough understanding of these underlying principles empowers chemists to rationally design synthetic routes and optimize reaction conditions to achieve high levels of stereocontrol, thereby advancing the development of novel therapeutics and other valuable chemical entities.

References

- Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968, 9 (18), 2195–2200.

- Evans, D. A. Aldrichimica Acta1982, 15 (2), 23–32.

Sources

Methodological & Application

recycling and recovery protocols for 2,2-Dimethoxy-1-phenylethan-1-amine auxiliary

Application Note: Recycling and Recovery Protocols for 2,2-Dimethoxy-1-phenylethan-1-amine Auxiliary

Executive Summary & Chemical Context

This guide details the operational protocols for the recovery and recycling of 2,2-Dimethoxy-1-phenylethan-1-amine (also known as Phenylglycinal Dimethyl Acetal). This chiral auxiliary is a bifunctional scaffold containing a primary amine and an acid-sensitive dimethyl acetal group.

It is primarily employed in two high-value contexts:

-

As a Chiral Resolving Agent: For the optical resolution of racemic carboxylic acids (e.g., mandelic acid derivatives, N-protected amino acids).

-

As a Chiral Template: In diastereoselective Strecker syntheses or Ugi multi-component reactions.

The Critical Challenge: Unlike robust auxiliaries like

Mechanism of Action & Recovery Logic

The recovery strategy relies on the Basicity Switch . Since the auxiliary is a primary amine, it can be reversibly toggled between a water-soluble ammonium salt (during resolution/reaction workup) and an organic-soluble free base (for recovery).

-

State A (Bound/Salt): Protonated (

). Water-soluble (or precipitate in organic). Stable to acetal hydrolysis if acid is not in excess/too strong. -

State B (Free Base): Neutral (

). Organic-soluble.[1] Stable.

Core Directive: All recovery operations must occur under Basic (pH > 11) or Buffered Neutral conditions to preserve the dimethoxy acetal moiety.

Protocol A: Recovery from Diastereomeric Salts (Resolution Workflow)

This is the most common recycling scenario where the auxiliary is used to resolve a racemic acid.

Reagents & Equipment

-

Base: 2.0 M Sodium Hydroxide (NaOH) or Potassium Carbonate (

). -

Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred for green chemistry compliance.

-

Drying Agent: Anhydrous Sodium Sulfate (

).[2] -

Equipment: Separatory funnel, Rotary evaporator, Vacuum distillation setup.

Step-by-Step Procedure

Step 1: Salt Dissociation (The "Basification" Strike)

-

Suspend the diastereomeric salt (Auxiliary-Acid complex) in water (approx. 10 mL/g of salt).

-

Critical Control Point: Slowly add 2.0 M NaOH with stirring until the aqueous phase reaches pH 12-13 .

-

Reasoning: High pH ensures complete deprotonation of the amine (

) without risking acetal hydrolysis (acetals are base-stable).

-

-

Stir for 15 minutes to ensure the solid fully dissolves or releases the oily free amine.

Step 2: Biphasic Extraction

-

Add MTBE (1:1 volume ratio relative to water).

-

Agitate vigorously for 2 minutes and allow phases to separate.

-

Top Phase (Organic): Contains the recovered 2,2-Dimethoxy-1-phenylethan-1-amine .

-

Bottom Phase (Aqueous): Contains the resolved chiral acid (as sodium salt).

-

-

Perform two additional extractions of the aqueous layer with MTBE to maximize yield.

Step 3: Isolation & Purification

-

Combine organic extracts and wash once with Brine (Saturated NaCl) to remove residual water/base.

-

Dry over Anhydrous

for 30 minutes. Filter. -

Concentrate under reduced pressure (Rotovap:

, 300 mbar). -

Final Polish: If high purity (>99%) is required, perform Vacuum Distillation .

-

Parameters: Boiling point is estimated at ~110-120°C at 5 mmHg (extrapolated from benzylamine analogues). Keep pot temperature below 140°C to prevent thermal degradation.

-

Protocol B: Recovery from Imine/Amine Linkages (Synthesis Workflow)

If the auxiliary was used to form a chiral imine, recovery is more complex because the C=N bond must be broken without hydrolyzing the acetal.

Method: Transimination (Exchange Reaction) Instead of acidic hydrolysis, use a nucleophilic amine (Hydroxylamine or Hydrazine) to displace the auxiliary.

-

Reaction: Dissolve the Chiral Imine in Ethanol.

-

Reagent: Add 1.2 equivalents of Hydroxylamine hydrochloride (

) and 1.2 equivalents of Sodium Acetate (buffer). -

Conditions: Stir at room temperature for 4-12 hours.

-

Workup:

Process Visualization (DOT Diagram)

The following diagram illustrates the logic flow for the Salt Recovery Protocol (Protocol A), highlighting the critical pH control point.

Caption: Workflow for the base-mediated recovery of 2,2-Dimethoxy-1-phenylethan-1-amine, preventing acetal damage.

Quantitative Data & Quality Control

Table 1: Typical Recovery Metrics

| Metric | Target Specification | Method of Verification |

| Recovery Yield | > 85% | Gravimetric analysis after distillation. |

| Chemical Purity | > 98% | |

| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralcel OD-H or AD-H column). |

| Acetal Integrity | 100% | NMR: Absence of aldehyde peak (~9.5 ppm). |

Troubleshooting Guide:

-

Low Yield: Check pH of aqueous phase. If pH < 11, amine remains protonated in water. Add more NaOH.

-

Aldehyde Presence: Indicates accidental exposure to acid. Check the pH of the distilled water used; ensure no acid wash was performed on the organic layer.

-

Racemization: Rare under basic conditions. If observed, check thermal history during distillation (keep T < 140°C).

References

-

Ingersoll, A. W. (1937).[6] "Resolution of Racemic Acids using Chiral Amines." Organic Syntheses, Coll. Vol. 2, p. 506. (Foundational protocol for amine-based resolution).

-

BenchChem. (2025).[2] "Guide to the Recyclability of Chiral Auxiliaries." BenchChem Technical Library. (General principles of amine auxiliary recovery).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on Acetal stability in basic vs. acidic media).

-

Perry, R. A., et al. (2022). "Iridium-Catalyzed Reductive Amination with Chiral Auxiliaries." Journal of Organic Chemistry, 87, 8458–8463.[7] (Modern application of chiral amine auxiliaries).

Sources

- 1. CAS 2627-86-3: (S)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kanto.co.jp [kanto.co.jp]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cleavage of the 2,2-Dimethoxy-1-phenylethan-1-amine Auxiliary

Welcome to the technical support center for the 2,2-Dimethoxy-1-phenylethan-1-amine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the cleavage of this versatile auxiliary. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of your synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete cleavage of the auxiliary. What are the likely causes and how can I improve the yield?

A1: Incomplete cleavage is a common issue that can often be traced back to suboptimal reaction conditions or the inherent stability of the acetal and aminal functionalities under certain protocols.

Underlying Causes:

-

Insufficiently Acidic Conditions: The primary mechanism for the cleavage of the dimethoxy acetal portion of the auxiliary is acid-catalyzed hydrolysis.[1][2] If the reaction medium is not acidic enough, the rate of hydrolysis will be slow, leading to incomplete conversion.

-

Steric Hindrance: The substrate attached to the amine can sterically hinder the approach of reagents to the cleavage sites. Bulky substituents near the auxiliary can significantly slow down the reaction rate.

-

Inappropriate Solvent Choice: The choice of solvent can impact the solubility of the substrate and reagents, as well as the stability of intermediates. A poorly chosen solvent can lead to a heterogeneous reaction mixture and inefficient cleavage.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Incomplete Auxiliary Cleavage.

Recommended Protocols:

| Condition | Reagents & Solvents | Temperature | Typical Time | Notes |

| Mild Hydrolysis | 1-2 M HCl in THF/H₂O (1:1) | Room Temp | 4-12 h | A good starting point for sensitive substrates. |

| Standard Hydrolysis | Trifluoroacetic acid (TFA)/H₂O (9:1) | 0 °C to Room Temp | 1-4 h | Effective for most substrates. Scavengers may be needed.[3] |

| Forced Hydrolysis | 6 M HCl | 50-80 °C | 2-8 h | For highly stable or sterically hindered substrates. |

Q2: I am observing racemization of my desired product after cleavage. How can I prevent this?

A2: Racemization is a critical issue that undermines the primary purpose of using a chiral auxiliary. It typically occurs due to the formation of a stereochemically labile intermediate under the cleavage conditions.

Mechanistic Insight:

The bond between the chiral benzylic carbon of the auxiliary and the nitrogen atom can be susceptible to cleavage under certain conditions, potentially leading to the formation of an imine or a related species that can tautomerize or be protonated/deprotonated, leading to loss of stereochemical integrity. The stability of the benzyl group can play a key role in the reaction mechanism.[4]

Preventative Measures:

-

Milder Cleavage Conditions: Avoid harsh acidic or basic conditions and elevated temperatures, which can promote epimerization.

-

Reductive Cleavage: For certain substrates, reductive cleavage of the C-N bond can be a milder alternative to hydrolysis, preserving the stereocenter.

-

Careful Work-up: Neutralize the reaction mixture promptly and carefully after cleavage to avoid prolonged exposure to conditions that could induce racemization.

Experimental Protocols to Minimize Racemization:

| Method | Reagents & Solvents | Temperature | Key Advantage | Reference |

| Mild Acidic Hydrolysis | Acetic Acid/H₂O (4:1) | Room Temp | Minimizes risk of epimerization. | - |

| Reductive Cleavage (to amine) | H₂, Pd/C in MeOH or EtOH | Room Temp | Preserves the chiral center by avoiding imine formation. | [5] |

| Reductive Amination (in situ) | NaBH₃CN, pH ~6 | Room Temp | Can be used if the desired product is an amine. | [6] |

Q3: My reaction is producing significant side products. What are the common side reactions and how can I suppress them?

A3: Side product formation is often a result of the reactivity of functional groups on the substrate or the auxiliary itself under the cleavage conditions.

Common Side Reactions:

-

N-Benzylation/Debenzylation: The benzyl group on the auxiliary can sometimes be cleaved or transferred to other nucleophilic sites on the substrate, especially under harsh reductive conditions.[5]

-

Rearrangement Reactions: Acid-catalyzed conditions can sometimes promote rearrangements of the carbon skeleton of the substrate, particularly if carbocationic intermediates are formed.

-

Reaction with Scavengers: While scavengers are often used to trap reactive intermediates, they can sometimes react with the desired product.[3][7]

Mitigation Strategies:

-

Choice of Cleavage Method: Select a cleavage method that is orthogonal to the sensitive functional groups in your substrate. For example, if your substrate has acid-labile groups, consider a non-acidic cleavage method.

-

Use of Scavengers: For acid-catalyzed cleavage, especially with TFA, the use of scavengers like triisopropylsilane (TIS) or water can help to quench reactive carbocations generated from the auxiliary or protecting groups.[3][8]

-

Protecting Group Strategy: Ensure that all other sensitive functional groups on your substrate are appropriately protected before attempting to cleave the auxiliary.

Workflow for Identifying and Mitigating Side Reactions:

Caption: Workflow for Addressing Side Product Formation.

References

- Benchchem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.

- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(11), 1674.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Thermo Fisher Scientific. (n.d.). Fmoc Resin Cleavage and Deprotection.

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available from: [Link]

-

Sibi, M. P., & Ji, J. (2002). Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. Organic Letters, 4(15), 2541–2543. Available from: [Link]

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups.

-

Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Available from: [Link]

-

Zhang, Y., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega, 7(25), 21869–21877. Available from: [Link]

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

-

Golebiewski, W. M., & Klajn, E. (2007). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(9), 628-632. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

Technical Support Center: Asymmetric Synthesis with 2,2-Dimethoxy-1-phenylethan-1-amine

Current Status: Operational Reagent Code: (S)- or (R)-2,2-Dimethoxy-1-phenylethan-1-amine (Phenylglycinal Dimethyl Acetal) Primary Application: Chiral building block for Tetrahydroisoquinolines (THIQs), Pyrazinones, and Imidazoles.

Executive Summary & Reagent Profile

User: "I am using this amine to synthesize a chiral heterocycle, but my enantiomeric excess (ee%) is dropping, or the reaction turns into a black tar."

The Core Conflict: This reagent is a "double-edged sword" in organic synthesis. It contains three reactive centers packed into a small molecule:

-

Benzylic Amine (Chiral Center): Highly prone to racemization due to the adjacent phenyl ring and the electron-withdrawing effect of the acetal/imine.

-

Acetal (Masked Aldehyde): Acid-sensitive.[1] Premature hydrolysis releases a reactive aldehyde that polymerizes.

-

Nucleophilic Nitrogen: Prone to over-alkylation.

This guide troubleshoots the specific side reactions that destroy your yield and stereochemistry.

Critical Troubleshooting Matrix (FAQs)

Category A: Loss of Stereochemistry (Racemization)

Q: My product is racemic (0% ee) or has significantly lowered ee. Where did I lose the center?

A: The racemization of phenylglycine derivatives is much faster than alkyl-amino acids (like alanine) due to the resonance stabilization of the benzylic carbanion.

-

The Mechanism: If you form an imine (Schiff base) during your synthesis—for example, condensing the amine with an aldehyde—the benzylic proton becomes highly acidic (

). Even mild bases (like -

The Fix:

-

Avoid Imine Isolation: If performing reductive amination, use a "one-pot" procedure with mild reducing agents (e.g.,

) to reduce the imine immediately upon formation. -

Temperature Control: Never heat the free imine above 40°C.

-

Base Selection: Switch from

to Hunig’s base (

-

Category B: Decomposition & Polymerization[2]

Q: The reaction mixture turned black/tarry upon adding acid. What happened?

A: You likely triggered Premature Acetal Hydrolysis .

-

The Mechanism: The dimethyl acetal is stable to base but labile to acid. If you expose the reagent to aqueous acid (or strong Lewis acids) before the nitrogen is protected or cyclized, the acetal hydrolyzes to the free aldehyde (Phenylglycinal). This

-amino aldehyde is extremely unstable; it undergoes rapid self-condensation (polymerization) to form dark melanoidin-like tars. -

The Fix:

-

Anhydrous Conditions: Ensure Lewis acids (e.g.,

) are strictly anhydrous. -

Buffer Workups: Never wash the reaction mixture with 1M HCl. Use saturated

or phosphate buffer (pH 7). -

Order of Operations: Perform N-acylation or protection before exposing the acetal to acidic conditions.

-

Category C: Unexpected Aromatization

Q: I was trying to make a chiral tetrahydroisoquinoline (THIQ), but I isolated an achiral, fully aromatic isoquinoline.

A: This is "Oxidative Aromatization."

-

The Mechanism: The dihydro-isoquinoline intermediate formed during the Pomeranz-Fritsch cyclization is susceptible to oxidation by air or disproportionation. Once aromatized, the chiral center at C1 is lost (becomes

). -

The Fix:

-

Degas Solvents: Run the cyclization under strict Argon/Nitrogen atmosphere.

-

Bobbitt Modification: Instead of direct acid cyclization, hydrogenate the intermediate first (reduce the C=N bond) and then cyclize. This locks the oxidation state.

-

Deep Dive: Reaction Pathways & Failure Modes

The following diagram maps the competing pathways. Your goal is to stay on the Green Path (Controlled Synthesis) and avoid the Red Paths (Racemization/Polymerization).

Figure 1: Competing reaction pathways. The benzylic position is the thermodynamic weak point for racemization, while the acetal is the kinetic weak point for hydrolysis.

Optimized Protocol: Preventing Side Reactions

Scenario: Synthesis of a Chiral Amide (Precursor to Cyclization). Objective: Couple the amine without racemization or acetal cleavage.

Reagents

-

(S)-2,2-Dimethoxy-1-phenylethan-1-amine (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)

-

Coupling Agent: HATU or T3P (Avoid EDC/HOBt if acid-sensitive)

-

Base: DIPEA (Hunig's Base) - Critical for suppressing racemization

-

Solvent: Dry DCM or DMF

Step-by-Step Procedure

-

Pre-Cooling (Anti-Racemization):

-

Dissolve the Carboxylic Acid and HATU in dry DCM under Nitrogen.

-

Cool the mixture to 0°C .

-

Why? Lower temperature reduces the kinetic energy available for the deprotonation of the benzylic center.

-

-

Base Addition:

-

Add DIPEA dropwise. Stir for 5 minutes.

-

-

Amine Addition:

-

Add the (S)-2,2-Dimethoxy-1-phenylethan-1-amine slowly.

-

CRITICAL: Do not allow the internal temperature to rise above 5°C during addition.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (20-25°C) only after 1 hour.

-

Monitor by TLC. Look for the disappearance of the amine.

-

Troubleshooting: If the reaction is slow, do not heat . Add more coupling agent instead. Heating >40°C is the primary cause of racemization in this step.

-

-

Workup (Anti-Hydrolysis):

-

Quench with Saturated Sodium Bicarbonate (

) . -

Warning: Do not use 1M HCl or Citric Acid to remove excess amine. The acetal will cleave, and your product will decompose during drying.

-

Extract with EtOAc, dry over

(not acidic

-

Quantitative Data: Stability Limits

| Parameter | Safe Zone | Danger Zone (Side Reactions) |

| pH | 7.5 – 12.0 | < 4.0 (Acetal Hydrolysis) |

| Temperature | -78°C to 25°C | > 40°C (Racemization / Aromatization) |

| Base Type | DIPEA, Pyridine, Carbonates | LDA, NaH, t-BuLi (Benzylic Deprotonation) |

| Atmosphere | Argon / Nitrogen | Air / Oxygen (Oxidation to Isoquinoline) |

References

-

Pomeranz-Fritsch Reaction & Modifications

-

Title: Pomeranz–Fritsch reaction (Wikipedia / Primary Sources)[1]

- Relevance: Defines the acid-catalyzed cyclization mechanism and the "Bobbitt modification" to prevent aromatiz

-

Source:

-

-

Racemization of Phenylglycine Derivatives

- Title: Process for the racemization of an alpha-amino acid (P

- Relevance: Details the ease of racemization of phenylglycine derivatives using weak bases and aldehydes (ketones), confirming the "Schiff base" risk.

-

Source:

-

Synthesis of Pyrazinones from Amino Acetals

- Title: 2(1H)

- Relevance: Describes the use of amino acetals in synthesizing N-heterocycles and the risks of oxidation/aromatiz

-

Source:

-

Acetal Stability in Acidic Media

-

Title: Substituent Effects on the pH Sensitivity of Acetals[2]

- Relevance: Explains the kinetics of acetal hydrolysis, supporting the requirement for buffered workups.

-

Source:

-

Sources

solvent effects in diastereoselective reactions with 2,2-Dimethoxy-1-phenylethan-1-amine

Technical Support Center: Diastereoselective Synthesis with 2,2-Dimethoxy-1-phenylethan-1-amine

Current Status: Systems Operational Agent: Senior Application Scientist Ticket ID: #DS-SOLV-001

Executive Summary: The Solvent Control Matrix

You are employing 2,2-Dimethoxy-1-phenylethan-1-amine (often referred to as the amino acetal of phenylglyoxal) as a chiral auxiliary or building block. The primary challenge with this molecule is balancing the acid-sensitivity of the acetal with the polarity requirements of diastereoselective condensations (e.g., Ugi, Strecker, or Imine addition).

Solvent choice is not merely about solubility; it dictates the Transition State (TS) Geometry .

| Solvent Class | Primary Effect | Risk Factor | Recommended For |

| Polar Protic (MeOH) | Fast reaction rates; Solvates ions, leading to "loose" TS. | Low diastereomeric ratio ( | Initial screening; High-throughput synthesis. |

| Fluorinated (TFE/HFIP) | Strong H-bond donation; Activates imine; "Tight" TS. | Cost; Potential to trigger acetal hydrolysis if wet. | Maximizing |

| Aprotic (THF/DCM) | Promotes Chelation Control (if Lewis Acid used). | Slow reaction rates (Ugi); Solubility issues. | Lewis-Acid catalyzed additions. |

| Non-Polar (Toluene) | Enforces contact ion pairs. | Poor solubility of zwitterionic intermediates. | Strecker synthesis; Grignard additions. |

Diagnostic Workflow: Solvent Selection Logic

Before starting your optimization, visualize your decision pathway.

Caption: Decision tree for solvent selection based on reaction mechanism and solubility parameters.

Technical Deep Dive: The Mechanistic "Why"

The Chelation vs. Dipole Conflict

The 2,2-dimethoxy group is not innocent. It is a bulky, oxygen-rich moiety that can participate in the transition state.

-

In Methanol (MeOH):

-

Methanol is a strong H-bond donor and acceptor. It solvates the imine nitrogen and the dimethoxy oxygens, preventing intramolecular coordination.

-

Result: The reaction proceeds through a Felkin-Anh open transition state. The stereoselectivity is governed purely by sterics (Ph- vs. Dimethoxy-). This often results in moderate

(e.g., 60:40 to 70:30).

-

-

In Trifluoroethanol (TFE):

-

TFE is a strong H-bond donor but a poor nucleophile. It activates the imine (

) bond specifically, making it more electrophilic without disrupting the internal geometry as aggressively as MeOH. -

Result: TFE often stabilizes a specific conformation of the imine, leading to significantly higher

(often >90:10) in Ugi reactions.

-

-

In Non-Polar Solvents (DCM/Toluene) + Lewis Acid:

-

If you add a Lewis Acid (e.g.,

), the metal can coordinate between the imine nitrogen and the acetal oxygens. -

Result: This locks the molecule into a rigid Chelation-Controlled model. The nucleophile attacks from the face opposite the bulky phenyl group. Note: This often reverses the stereoselectivity compared to MeOH.

-

Optimization Protocol: Maximizing Diastereoselectivity

Objective: Synthesize a chiral peptide mimetic via Ugi Reaction with >90:10

Reagents:

-

Amine: (S)-2,2-Dimethoxy-1-phenylethan-1-amine (1.0 equiv)

-

Aldehyde: Benzaldehyde (1.0 equiv)

-

Acid: Benzoic acid (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv)

Step-by-Step Workflow:

-

Imine Pre-formation (Critical Step):

-

Why: The Ugi reaction is faster if the imine is pre-formed. This also allows you to dry the imine (remove water) to prevent hydrolysis of the acetal.

-

Action: Mix Amine and Aldehyde in the chosen solvent (TFE or MeOH) with 3Å Molecular Sieves. Stir for 2 hours at room temperature.

-

-

Solvent Screening (Micro-Scale):

-

Run parallel reactions in MeOH (0.5 M) and TFE (0.5 M).

-

Concentration Effect:[1] Higher concentration (0.5 M - 1.0 M) generally favors the Ugi pathway over side reactions and can improve

by enforcing tighter ion pairing.

-

-

Addition of Acid and Isocyanide:

-

Cool the pre-formed imine solution to -10°C.

-

Add the Carboxylic Acid first, stir for 10 mins.

-

Add Isocyanide last.

-

-

Temperature Modulation:

-

Allow to warm to Room Temp slowly.

-

Troubleshooting: If

is low, maintain the reaction at 0°C or -20°C. Lower temperatures generally increase selectivity (enthalpic control) but reduce rate.

-

-

Workup:

-

Caution: Do not use strong aqueous acids (HCl) for workup, as the dimethoxy acetal will hydrolyze to the aldehyde. Use saturated

or dilute citric acid.

-

Troubleshooting & FAQs

Q1: My yield is good, but the diastereomeric ratio (

-

Diagnosis: You are likely operating under thermodynamic control or in a solvent that disrupts the chiral induction.

-

Fix: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE is known to boost

in Ugi reactions by stabilizing the iminium ion intermediate. Alternatively, lower the temperature to -20°C to enforce kinetic control.

Q2: The dimethoxy group is disappearing, and I see an aldehyde peak in NMR.

-

Diagnosis: Acetal hydrolysis. Your solvent is too "wet" or your acid component is too strong (

< 3). -

Fix:

-

Add 3Å Molecular Sieves to the reaction.

-

Ensure the solvent is anhydrous.

-

If using a strong acid component, buffer the reaction with a mild base (like 2,6-lutidine) or switch to a less acidic partner.

-

Q3: The reaction is incredibly slow in THF or DCM.

-

Diagnosis: Ugi reactions require a polar environment to stabilize the zwitterionic intermediates (nitrilium ions). Non-polar solvents drastically retard the rate.

-

Fix: If you must use aprotic solvents (for chelation control), use a Lewis Acid catalyst (e.g.,

or

Q4: Can I use water as a co-solvent?

-

Diagnosis: While "Ugi in water" is a known green chemistry technique, it is risky for this specific amine due to the acetal sensitivity.

-

Fix: Avoid water. If you need a "green" alternative, use Ethanol, but be aware the

will likely mirror Methanol.

References

-

Ugi Reaction Solvent Effects

- Title: Solvent effects on stereoselectivity: more than just an environment.

- Source: Royal Society of Chemistry (Tutorial Review).

-

URL:[Link]

-

Specific Synthesis Context (Praziquantel Precursors)

-

TFE in Ugi Reactions

- Title: 2,2,2-Trifluoroethanol as a Solvent in Ugi Four-Component Reactions.

- Source: Journal of Organic Chemistry (General reference for TFE acceler

-

URL:[Link]

Sources

Technical Support: Asymmetric Strecker Reaction with 2,2-Dimethoxy-1-phenylethan-1-amine

Executive Summary & Chemical Context

This guide addresses the technical challenges associated with performing an asymmetric Strecker reaction using 2,2-Dimethoxy-1-phenylethan-1-amine (referred to herein as DMPA ).

DMPA acts as a specialized nucleophile (amine source) or chiral auxiliary.[1] Its structure features two critical functionalities that dictate reaction success:

-

Benzylic Amine: Provides steric bulk and potential chiral induction (if enantiopure) but significantly slows imine formation.[1]

-

Dimethyl Acetal: An acid-labile "masked" aldehyde.[1] This group is highly susceptible to hydrolysis under standard Strecker conditions (aqueous HCN or strong Lewis acids), leading to polymerization and complex mixtures.[1]

Success Metric: High conversion to the

Critical Mechanism & Failure Points

The following diagram illustrates the competing pathways. Your primary goal is to favor Path A (Strecker Product) while suppressing Path B (Acetal Hydrolysis).

Figure 1: Mechanistic pathway showing the critical divergence between successful cyanation and fatal acetal hydrolysis.

Pre-Reaction Checklist (The "Go/No-Go" Phase)

Before starting, verify these parameters to prevent immediate failure.

| Parameter | Specification | Why it Matters |

| DMPA Purity | >98% (NMR) | Free amine content is critical.[1] Hydrochloride salts of DMPA require neutralization before adding the aldehyde to prevent acid-catalyzed acetal cleavage.[1] |

| Cyanide Source | TMSCN (Trimethylsilyl cyanide) | Do not use KCN/NaCN + acid. Aqueous conditions will destroy the acetal. TMSCN provides an anhydrous source of cyanide.[1] |

| Solvent | Toluene or DCM (Anhydrous) | Water promotes acetal hydrolysis.[1] Toluene is preferred for Jacobsen-type thiourea catalysts.[1] |

| Catalyst | Thiourea / Urea (e.g., Jacobsen's) | Avoid strong Lewis Acids ( |

| Temperature | -78°C to -20°C | Lower temperatures improve stereocontrol and suppress acetal hydrolysis.[1] |

Troubleshooting Guide

Scenario A: Low Conversion (<30%)

Symptoms: TLC shows unreacted aldehyde and DMPA.[1] No new spots.[1]

Root Cause: Steric hindrance of the phenyl group in DMPA prevents imine formation.

-

Diagnostic: The bottleneck is step 1 (Imine formation), not the cyanide addition.

-

Solution:

-

Pre-form the Imine: Do not mix Aldehyde + Amine + TMSCN all at once.[1] Stir Aldehyde + DMPA with

or 4Å Molecular Sieves for 12-24h before adding the catalyst and TMSCN. -

Concentration: Increase concentration to 0.5M - 1.0M to drive the equilibrium.

-

Lewis Acid Assist: Add 10 mol%

or mild

-

Scenario B: Complex Mixture / Decomposition

Symptoms: TLC shows a streak (polymerization).[1] NMR shows loss of methoxy singlets (~3.2 ppm) and appearance of aldehyde peaks.

Root Cause: Acetal Hydrolysis.[1] The reaction environment is too acidic or wet.

-

Diagnostic: Check the pH of the reaction mixture. If you used a salt of DMPA (DMPA·HCl), did you neutralize it completely?

-

Solution:

-

Switch Cyanide Source: Ensure you are using TMSCN.[1]

-

Add a Base Scavenger: Add 10-20 mol% of 2,6-lutidine or DABCO.[1] This neutralizes trace HCN or silyl acids generated during the reaction without inhibiting the thiourea catalyst.

-

Dry Solvents: Re-distill toluene over Na/Benzophenone or use a fresh solvent purification system column.[1]

-

Scenario C: Low Diastereoselectivity (dr < 5:1)

Symptoms: Product is racemic or shows poor separation of diastereomers.[1]

Root Cause: High temperature or "Background Reaction" (uncatalyzed addition of cyanide).[1]

-

Diagnostic: Run a blank reaction (No catalyst). If it proceeds, your background rate is too high.[1]

-

Solution:

-

Lower Temperature: Drop to -40°C or -78°C.

-

Catalyst Loading: Increase catalyst loading to 10-15 mol% to outcompete the background thermal pathway.

-

Slow Addition: Add TMSCN as a solution in toluene over 2-4 hours via syringe pump to ensure the catalyst is always in excess relative to the active cyanide species.[1]

-

Optimized Protocol: Asymmetric Strecker with DMPA

Objective: Synthesis of chiral

Reagents:

-

Substrate Aldehyde (1.0 equiv)[1]

-

DMPA (1.1 equiv)[1]

-

Catalyst: Jacobsen Thiourea (e.g., Sigma-Aldrich #693421) (5-10 mol%)[1]

-

Reagent: TMSCN (1.2 - 1.5 equiv)[1]

-

Additive: 4Å Molecular Sieves (activated)

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Workflow:

-

Imine Formation (Critical Step):

-

In a flame-dried flask under Argon, combine DMPA (1.1 equiv) and the Aldehyde (1.0 equiv) in Toluene (0.5 M).

-

Add activated 4Å Molecular Sieves (200 mg/mmol).[1]

-

Stir at Room Temperature (RT) for 6–12 hours. Checkpoint: Monitor by 1H NMR for the disappearance of the aldehyde proton (9-10 ppm) and appearance of the imine proton.

-

-

Catalytic Cyanation:

-

Cool the mixture to -30°C (or lower, depending on optimization).

-

Add the Thiourea Catalyst (10 mol%). Stir for 15 minutes to equilibrate.

-

Add TMSCN (1.5 equiv) dropwise over 10 minutes.

-

Crucial: If the substrate is acid-sensitive, add 2,6-lutidine (0.1 equiv) prior to TMSCN.

-

-

Reaction Monitoring:

-

Maintain low temperature.[1] Stir for 24–48 hours.

-

Do not warm up unless conversion stalls.

-

-

Workup (Non-Aqueous):

-

DANGER: Do not use aqueous acid (HCl) to quench. This will hydrolyze the acetal immediately.

-

Quench by adding saturated aqueous NaHCO3 (basic pH protects acetal) at 0°C.[1]

-

Extract immediately with EtOAc or DCM.[1]

-

Wash organic layer with Brine.[1] Dry over

.[1] -

Concentrate under reduced pressure (keep bath < 35°C).[1]

-

-

Purification:

Troubleshooting Decision Matrix

Figure 2: Decision matrix for isolating experimental variables.

References

-

Sigman, M. S., & Jacobsen, E. N. (1998).[1] Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901–4902.[1] [Link]

-

Vachal, P., & Jacobsen, E. N. (2002).[1] Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012–10014.[1] [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for acetal stability conditions).

-

Zuend, S. J., & Jacobsen, E. N. (2009).[1] Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation. Journal of the American Chemical Society, 131(42), 15358–15374.[1] [Link][1]

Sources

Validation & Comparative

Technical Guide: X-ray Crystallography of 2,2-Dimethoxy-1-phenylethan-1-amine Derivatives

Executive Summary: The Structural Challenge

2,2-Dimethoxy-1-phenylethan-1-amine represents a critical class of chiral

This guide compares the three primary methods for determining the Absolute Configuration (AC) of this molecule—X-ray Crystallography, NMR, and VCD—and provides a validated protocol for crystallizing this specific scaffold using salt-formation strategies.

Comparative Analysis: X-ray vs. NMR vs. VCD

For a drug development professional, the choice of method depends on sample state, required accuracy, and time constraints.

Methodological Comparison Matrix

| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (Mosher/CSA) | Vibrational Circular Dichroism (VCD) |

| Primary Output | 3D Atomic Coordinates & Absolute Configuration (AC) | Relative Configuration (via | Absolute Configuration (via DFT match) |

| Sample State | Single Crystal (Required) | Solution (Pure) | Solution (Pure) |

| AC Determination | Direct (Bijvoet method via anomalous scattering) | Indirect (Requires derivatization with chiral auxiliaries) | Direct (Comparison with calculated spectra) |

| Handling Flexibility | Resolves specific conformers frozen in lattice | Averages rapid conformational exchanges | Sensitive to all conformers; requires complex modeling |

| "Oil" Strategy | Must derivatize to salt (HCl/HBr) | Works directly on oil (after derivatization) | Works directly on oil |

| Throughput | Low (Days to Weeks for crystal growth) | High (Hours) | Medium (Days for DFT calc) |

| Confidence Level | Gold Standard (>99%) | High (subject to conformational ambiguity) | High (subject to calculation accuracy) |

Why Choose X-ray for this Molecule?

While NMR is faster, X-ray crystallography is superior for 2,2-Dimethoxy-1-phenylethan-1-amine derivatives for two reasons:

-

The Anomeric Effect: The dimethoxy acetal tail adopts specific gauche conformations due to stereoelectronic effects (

). NMR averages these, losing critical 3D spatial information relevant to drug binding pockets. X-ray captures the precise low-energy conformer. -

Regulatory Compliance: For New Chemical Entities (NCEs), the FDA and EMA prioritize X-ray structures for definitive proof of absolute stereochemistry.

Technical Deep Dive: Crystallization Protocol

The free base of 2,2-Dimethoxy-1-phenylethan-1-amine is typically an oil. Successful crystallography requires converting this flexible molecule into a rigid ionic lattice.

Phase 1: Heavy Atom Salt Selection

To determine absolute configuration (AC) using standard Mo-K

-

Recommendation: Hydrobromide (HBr) or p-Bromobenzoate salts.

-

Reasoning: The Bromine atom (

) provides a strong anomalous signal (

Phase 2: The "Anti-Solvent" Vapor Diffusion Protocol

Standard evaporation often yields amorphous oils for acetals. Vapor diffusion is the self-validating protocol of choice.

Step-by-Step Methodology:

-

Salt Formation: Dissolve 20 mg of the amine in 0.5 mL of dry diethyl ether. Add 1.1 equivalents of HBr (in acetic acid or dioxane) dropwise. A white precipitate (amorphous) will form immediately.

-

Isolation: Centrifuge and decant. Wash with cold ether to remove excess acid.

-

Dissolution (The Solvent): Dissolve the amorphous salt in the minimum amount of Methanol (MeOH) or Acetonitrile (MeCN) . These polar solvents disrupt the tight ionic lattice, allowing re-ordering.

-

Diffusion (The Anti-Solvent): Place the MeOH solution in a small inner vial. Place this vial inside a larger jar containing Ethyl Acetate or Diethyl Ether . Cap tightly.

-

Thermodynamics: As the volatile ether diffuses into the methanol, the solubility decreases gradually, promoting nucleation of high-quality prisms rather than rapid precipitation.

Visualizing the Workflow

The following diagram outlines the decision tree and experimental workflow for structurally characterizing this specific chiral amine.

Caption: Workflow for converting the oily amine into a crystalline salt suitable for anomalous dispersion analysis.

Data Interpretation: What to Look For

When analyzing the solved structure of a 2,2-dimethoxy-1-phenylethan-1-amine derivative, focus on these three structural metrics:

A. The Flack Parameter

For the HBr salt, the Flack Parameter is your validity check for Absolute Configuration.

-

Value

0.0 (e.g., -0.05 to 0.05): Correct absolute structure assigned. -

Value

1.0: Inverted structure (you have the enantiomer of what you modeled). -

Value

0.5: Racemic twin or weak anomalous signal.

B. The Acetal Geometry (The Anomeric Effect)

In the crystal lattice, the C-O bonds of the acetal will not be equal length.

-

Look for the O-C-C-N torsion angle . The oxygen lone pairs often orient anti-periplanar to the C-N bond or the C-Ph bond to minimize dipole repulsion.

-

Significance: This specific torsion angle dictates how the molecule fits into a chiral receptor. Solution NMR often averages this to

, whereas X-ray reveals the bioactive gauche conformation (approx

C. Hydrogen Bonding Network

In the salt form (

-

Validation: Ensure you locate all three ammonium protons in the difference Fourier map. They should form H-bonds with the Bromide anion (

) and potentially the acetal oxygens (

References

-

Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

-

Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of chiral compounds: The problem of the "light atom" structures. Tetrahedron: Asymmetry, 20(6), 712-717. Link

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2] Chemical Reviews, 104(1), 17-118. Link

-

Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[1] Chirality, 20(5), 643-663. Link

-

Gullion, T. (2008). Introduction to Rotational-Echo Double-Resonance NMR. Concepts in Magnetic Resonance Part A, 10(5), 277-289. (Context: Solid-state alternatives). Link

Sources

A Researcher's Guide to the Validation of Stereochemical Assignment in Chiral Amines: A Comparative Analysis

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of absolute stereochemistry is a cornerstone of modern pharmaceutical science. This guide provides an in-depth technical comparison of methodologies for the stereochemical validation of chiral primary amines, with a focus on NMR-based techniques employing chiral derivatizing agents (CDAs).

We will explore the well-established Mosher's acid (MTPA) method and compare it with other notable alternatives. To provide a forward-looking perspective, we will also introduce a hypothetical, yet structurally reasoned, chiral derivatizing agent, 2,2-dimethoxy-1-phenylethan-1-amine (DPA) , to illustrate the key attributes and potential advancements in this field. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of stereochemical analysis and select the most appropriate methodology for their research.

The Fundamental Challenge: Distinguishing the Indistinguishable

Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, cannot distinguish between enantiomers under standard conditions. The core principle behind the use of chiral derivatizing agents is to convert a pair of enantiomers into a mixture of diastereomers.[1][2] These diastereomers, having different physical properties, will exhibit distinct chemical shifts in their NMR spectra, allowing for both the determination of enantiomeric excess (ee) and the assignment of absolute configuration.[1][3]

Mechanism of Action: From Enantiomers to Distinguishable Diastereomers

The derivatization reaction involves the covalent bonding of the chiral amine of interest with an enantiomerically pure CDA. This process creates two new molecules that are diastereomers of each other. The efficacy of a CDA is largely dependent on its ability to induce significant and predictable differences in the chemical shifts of the protons (or other NMR-active nuclei like ¹⁹F) in the resulting diastereomers. This is typically achieved through the anisotropic effect of an aromatic ring within the CDA's structure, which shields or deshields nearby protons in a spatially dependent manner.[4]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.